1-[5-(4-bromophenyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylphenyl)ethanone
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Overview
Description
1-[5-(4-BROMOPHENYL)-3-ETHYL-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYLPHENYL)-1-ETHANONE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-[5-(4-BROMOPHENYL)-3-ETHYL-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYLPHENYL)-1-ETHANONE involves several steps. Typically, the synthetic route includes the condensation of appropriate hydrazine derivatives with β-diketones or β-ketoesters, followed by cyclization to form the pyrazole ring . The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
1-[5-(4-BROMOPHENYL)-3-ETHYL-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYLPHENYL)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[5-(4-BROMOPHENYL)-3-ETHYL-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYLPHENYL)-1-ETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The pathways involved may include inhibition of signal transduction, modulation of gene expression, and interference with metabolic processes .
Comparison with Similar Compounds
1-[5-(4-BROMOPHENYL)-3-ETHYL-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYLPHENYL)-1-ETHANONE can be compared with other pyrazole derivatives, such as:
4-(3-(4-BROMOPHENYL)-5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL) BENZENESULFONAMIDE: This compound has similar structural features but different substituents, leading to variations in its biological activity.
HYDRAZINE-COUPLED PYRAZOLES: These compounds have been studied for their antileishmanial and antimalarial activities, highlighting the diverse pharmacological potential of pyrazole derivatives. The uniqueness of 1-[5-(4-BROMOPHENYL)-3-ETHYL-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYLPHENYL)-1-ETHANONE lies in its specific substituents and the resulting biological activities.
Properties
Molecular Formula |
C20H21BrN2O2 |
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Molecular Weight |
401.3 g/mol |
IUPAC Name |
1-[5-(4-bromophenyl)-3-ethyl-5-hydroxy-4H-pyrazol-1-yl]-2-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C20H21BrN2O2/c1-3-18-13-20(25,16-8-10-17(21)11-9-16)23(22-18)19(24)12-15-6-4-14(2)5-7-15/h4-11,25H,3,12-13H2,1-2H3 |
InChI Key |
NUUIQKDKEXBZNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC=C(C=C2)Br)O)C(=O)CC3=CC=C(C=C3)C |
Origin of Product |
United States |
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